2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a dioxothiolan ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide can be achieved through a multi-step process:
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Step 1: Synthesis of 4-chloro-3,5-dimethylphenol
Reagents: 4-chloro-3,5-dimethylbenzene, sodium hydroxide, and water.
Conditions: The reaction is carried out under reflux conditions to produce 4-chloro-3,5-dimethylphenol.
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Step 2: Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Reagents: 4-chloro-3,5-dimethylphenol, chloroacetic acid, and a base such as potassium carbonate.
Conditions: The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures.
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Step 3: Synthesis of N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)amine
Reagents: 3-mercaptopropionic acid, furan-2-carbaldehyde, and ammonia.
Conditions: The reaction is performed under acidic conditions to form the desired amine.
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Step 4: Coupling Reaction
Reagents: 2-(4-chloro-3,5-dimethylphenoxy)acetic acid and N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)amine.
Conditions: The coupling reaction is carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and furan rings.
Reduction: Reduction reactions can occur at the carbonyl groups in the dioxothiolan ring.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Research: Studied for its effects on cellular processes and potential as a biochemical tool.
Industrial Applications: Used in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
- N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)amine
- 4-chloro-3,5-dimethylphenol
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H22ClNO5S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22ClNO5S/c1-13-8-17(9-14(2)19(13)20)26-11-18(22)21(10-16-4-3-6-25-16)15-5-7-27(23,24)12-15/h3-4,6,8-9,15H,5,7,10-12H2,1-2H3 |
InChI Key |
DMFOGQSFMMAYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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